N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Overview
Description
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a substituted phenyl group and an isoindoline moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, using reagents like carbodiimides (e.g., EDC or DCC) in the presence of a base (e.g., triethylamine).
Substitution on the Phenyl Ring: The 3,5-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions, using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or isoindoline rings, introducing new functional groups or substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl or isoindoline rings.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide: Similar structure but with a different isoindoline configuration.
N-(3,5-dimethylphenyl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
Uniqueness
N-(3,5-dimethylphenyl)-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its isoindoline core and substituted phenyl ring make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-14-11-15(2)13-17(12-14)24-21(26)16-7-9-18(10-8-16)25-22(27)19-5-3-4-6-20(19)23(25)28/h7-13,19-20H,3-6H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVYLEKUWJQCEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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